加替莫德

描述

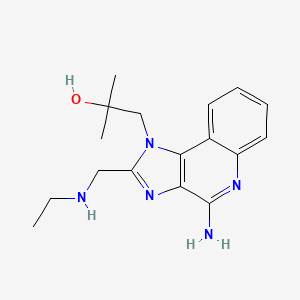

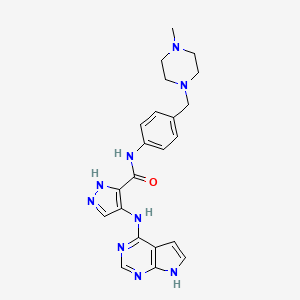

加替莫德是一种实验性药物,对小鼠和人类的Toll样受体7 (TLR7) 都有选择性作用。 它是一种免疫应答调节剂,其结构与其他咪唑喹啉类化合物(如咪喹莫德和瑞喹莫德)相似 。 加替莫德的核心结构是1H-咪唑[4,5-c]喹啉 .

科学研究应用

加替莫德在科学研究中有着广泛的应用,包括:

作用机制

加替莫德作为Toll样受体7 (TLR7) 的特异性激动剂。 加替莫德与TLR7结合后,会诱导活化核因子κB轻链增强子激活B细胞 (NF-κB) 和干扰素调节因子 (IRF) 通路 。 这种活化导致促炎细胞因子和I型干扰素的分泌,它们在免疫反应中起着至关重要的作用 .

生化分析

Biochemical Properties

Gardiquimod interacts with TLR7, a pattern recognition receptor that plays a significant role in the antiviral immune response . Upon binding to TLR7, Gardiquimod triggers intracellular signaling pathways that lead to the activation of NF-κB . This interaction results in the secretion of cytokines such as interferon (IFN)-α and tumor-necrosis factor-α .

Cellular Effects

Gardiquimod has been shown to promote the proliferation of murine splenocytes, stimulate the activation of splenic T, NK and natural killer T (NKT) cells, and enhance the expression of costimulatory molecules and IL-12 by macrophages and bone marrow-derived dendritic cells (DCs) . It also increases the cytolytic activity of splenocytes against B16 and MCA-38 tumor cell lines .

Molecular Mechanism

Gardiquimod exerts its effects at the molecular level by binding to TLR7, which results in the activation of NF-κB . This binding interaction triggers intracellular signaling pathways, leading to the secretion of cytokines and the activation of immune responses .

Temporal Effects in Laboratory Settings

Upon resuspension, Gardiquimod is stable for 6 months at -20 °C . It is provided lyophilized and shipped at room temperature . Avoiding repeated freeze-thaw cycles is recommended to maintain its stability .

Dosage Effects in Animal Models

In murine models, Gardiquimod has been shown to improve the antitumor effects of tumor lysate-loaded DCs, resulting in delayed growth of subcutaneous B16 melanoma tumors and suppression of pulmonary metastasis . The exact dosage effects in animal models are not specified in the available literature.

Metabolic Pathways

The specific metabolic pathways that Gardiquimod is involved in are not clearly mentioned in the available literature. It is known that Gardiquimod acts on the TLR7 pathway, which plays a crucial role in the antiviral immune response .

Transport and Distribution

The specific transport and distribution mechanisms of Gardiquimod within cells and tissues are not clearly mentioned in the available literature. It is known that Gardiquimod acts on TLR7, which is localized to endosomes .

Subcellular Localization

Gardiquimod acts on TLR7, which is localized to endosomes . This endosomal localization allows TLR7 to scan for the presence of microbial RNA in the phagocytic cargo .

准备方法

合成路线和反应条件: 加替莫德通过一系列化学反应合成,涉及咪唑喹啉核心结构的形成。 具体的合成路线和反应条件是生产商InvivoGen的专有技术 .

工业生产方法: 加替莫德由InvivoGen在严格的无菌条件下进行工业生产,以确保不存在细菌污染。 该化合物以冻干形式提供,并用无内毒素水复溶以用于研究 .

化学反应分析

反应类型: 加替莫德会经历各种化学反应,包括:

氧化: 加替莫德在特定条件下可以被氧化,导致形成氧化衍生物。

还原: 还原反应可以修饰咪唑喹啉核心,改变其生物活性。

取代: 取代反应可以在加替莫德分子中引入不同的官能团,可能增强其活性或特异性。

常用试剂和条件:

氧化: 常用的氧化剂如过氧化氢或高锰酸钾。

还原: 还原剂如硼氢化钠或氢化锂铝。

取代: 各种卤化剂或亲核试剂可用于取代反应。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生羟基化衍生物,而取代可以在分子中引入新的官能团。

相似化合物的比较

加替莫德在结构上与其他咪唑喹啉类化合物(如咪喹莫德和瑞喹莫德)相似 。 加替莫德在激活Toll样受体7方面比咪喹莫德更有效 。 与咪喹莫德不同,加替莫德在低浓度下不激活Toll样受体8,使其对Toll样受体7更具特异性 .

类似化合物:

加替莫德独特的特异性和效力使其成为免疫学研究中的一种宝贵工具,也是一种很有希望的治疗药物开发候选药物。

属性

IUPAC Name |

1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJATBIERQTCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801032731 | |

| Record name | Gardiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020412-43-4 | |

| Record name | 4-Amino-2-[(ethylamino)methyl]-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020412-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gardiquimod | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020412434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardiquimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020412-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GARDIQUIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W4QVW5BY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Gardiquimod is a small molecule that acts as a potent and selective agonist of TLR7. [] TLR7 is an intracellular receptor primarily found in endosomes and plays a critical role in recognizing single-stranded RNA (ssRNA) from viruses, thereby activating the innate immune system. [] Upon binding to TLR7, Gardiquimod initiates a signaling cascade involving the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB. [, ] This activation ultimately results in the production of various pro-inflammatory cytokines, including interferons (IFNs), tumor necrosis factor-alpha (TNF-α), and interleukins (ILs) like IL-6 and IL-12. [, , , ]

A: The antiviral effects of Gardiquimod are attributed to its ability to induce a potent antiviral state within cells. [] This is achieved through the upregulation of various interferon-stimulated genes (ISGs) following TLR7 activation. [] These ISGs encode proteins with diverse antiviral activities, effectively limiting viral replication and spread. []

A: Gardiquimod's ability to stimulate the production of cytokines like IL-12 from dendritic cells (DCs) is crucial for bridging innate and adaptive immunity. [] IL-12 is known to promote the differentiation of naïve T cells into Th1 cells, which are critical for cell-mediated immunity and effective against intracellular pathogens and tumors. [, ]

ANone: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of Gardiquimod. Further investigation into chemical databases or the manufacturer's information would be necessary.

A: Gardiquimod is not reported to possess catalytic properties. Its primary mode of action revolves around its ability to bind and activate TLR7, initiating a downstream signaling cascade that ultimately elicits an immune response. [, ]

A: Yes, molecular dynamics (MD) simulations have been employed to investigate the binding interactions of Gardiquimod and other structurally similar imidazoquinoline derivatives with TLR7 and TLR8. [] These simulations have provided insights into the selectivity mechanisms of these agonists towards TLR7 and TLR8, highlighting the significance of van der Waals interactions in the binding process. []

A: While the provided excerpts do not offer a detailed analysis of Gardiquimod-specific modifications, they do indicate that structural differences, particularly in the aliphatic tail of imidazoquinolines, influence their binding affinities and selectivity profiles for TLR7 and TLR8. [] For instance, the presence of a flexible and hydrophobic aliphatic side chain in Hybrid-2 results in stronger van der Waals interactions with TLR7 compared to TLR8, contributing to its enhanced TLR7 selectivity. [] Conversely, the positively charged side chain in Gardiquimod leads to weaker interactions with both TLR7 and TLR8, explaining its relatively weak agonist activity towards both receptors. []

A: Researchers have explored the encapsulation of Gardiquimod into poly (lactic-co-glycolic acid) (PLGA) nanoparticles to facilitate intracellular delivery and enhance its therapeutic efficacy. [] This approach aims to protect Gardiquimod from degradation and improve its uptake by target cells, ultimately enhancing its immunomodulatory effects. []

ANone: Unfortunately, the provided research excerpts do not provide detailed information on Gardiquimod's absorption, distribution, metabolism, and excretion (ADME) profile. Further research in this area is crucial to understand its systemic exposure and potential for clinical application.

A: Researchers have employed a range of in vitro models, including human peripheral blood mononuclear cells (PBMCs), [, , ] dendritic cells (DCs), [, , ] and various cancer cell lines, [, , , ] to investigate Gardiquimod's effects on immune cell activation, cytokine production, and antitumor activity. These models provide valuable insights into the cellular and molecular mechanisms underlying Gardiquimod's actions.

A: Yes, Gardiquimod has demonstrated promising results in preclinical animal models. For instance, intraperitoneal pretreatment with Gardiquimod has been shown to improve survival rates and attenuate liver injury in a mouse model of sepsis. [] This protective effect was associated with reduced levels of reactive oxygen species (ROS) and inflammatory cytokines like IL-6, suggesting its potential in mitigating organ damage. [] Moreover, Gardiquimod has shown efficacy as an adjuvant in enhancing immune responses to vaccines in animal models. [, ]

A: While the provided excerpts do not explicitly mention Gardiquimod's evaluation in clinical trials, they highlight that other TLR7 agonists, such as Resiquimod (R848), are currently being investigated in clinical trials for their antiviral potential and as adjuvants for vaccines. []

ANone: While the research excerpts do not provide a comprehensive safety profile of Gardiquimod, they highlight its ability to modulate immune responses, which necessitates careful consideration of potential adverse effects, especially with prolonged or systemic administration.

A: The use of nanoparticle-based delivery systems, such as PLGA nanoparticles, has been investigated for Gardiquimod. [] This strategy aims to improve its delivery to target cells and tissues, potentially enhancing its therapeutic efficacy and minimizing off-target effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)